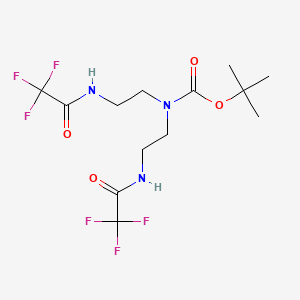
tert-Butyl bis(2-(2,2,2-trifluoroacetamido)ethyl)carbamate
Vue d'ensemble
Description
tert-Butyl bis(2-(2,2,2-trifluoroacetamido)ethyl)carbamate: is a chemical compound with the molecular formula C13H19F6N3O4 and a molecular weight of 395.3 g/mol . It is a pale-yellow to yellow-brown solid that is typically stored at temperatures between 2-8°C . This compound is known for its unique structure, which includes two trifluoroacetamido groups and a tert-butyl carbamate group.
Méthodes De Préparation
The synthesis of tert-Butyl bis(2-(2,2,2-trifluoroacetamido)ethyl)carbamate involves multiple steps. One common synthetic route includes the reaction of tert-butyl carbamate with 2-(2,2,2-trifluoroacetamido)ethylamine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
In industrial settings, the production of this compound may involve similar reaction conditions but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
tert-Butyl bis(2-(2,2,2-trifluoroacetamido)ethyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetamido groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions, particularly involving the amine groups.
Common reagents used in these reactions include acids, bases, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
tert-Butyl bis(2-(2,2,2-trifluoroacetamido)ethyl)carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-Butyl bis(2-(2,2,2-trifluoroacetamido)ethyl)carbamate involves its interaction with specific molecular targets. The trifluoroacetamido groups can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . The carbamate group can also undergo hydrolysis, releasing active amines that can interact with biological targets . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
tert-Butyl bis(2-(2,2,2-trifluoroacetamido)ethyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(2,2,2-trifluoroacetyl)carbamate: This compound has a similar structure but lacks the second trifluoroacetamido group.
tert-Butyl (2,2,2-trifluoroacetyl)carbamate: Another related compound with a single trifluoroacetamido group.
Methyl (2-(methylamino)ethyl)carbamate: This compound has a different substituent on the carbamate group, leading to distinct chemical properties.
Propriétés
IUPAC Name |
tert-butyl N,N-bis[2-[(2,2,2-trifluoroacetyl)amino]ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F6N3O4/c1-11(2,3)26-10(25)22(6-4-20-8(23)12(14,15)16)7-5-21-9(24)13(17,18)19/h4-7H2,1-3H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGSTLPUUCLPQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCNC(=O)C(F)(F)F)CCNC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F6N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101147204 | |
| Record name | 1,1-Dimethylethyl N,N-bis[2-[(2,2,2-trifluoroacetyl)amino]ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
556082-00-9 | |
| Record name | 1,1-Dimethylethyl N,N-bis[2-[(2,2,2-trifluoroacetyl)amino]ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=556082-00-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N,N-bis[2-[(2,2,2-trifluoroacetyl)amino]ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101147204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















